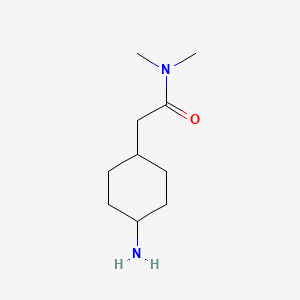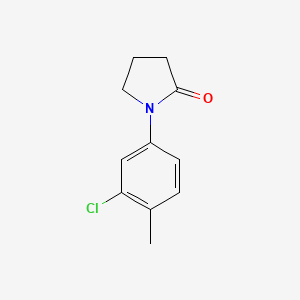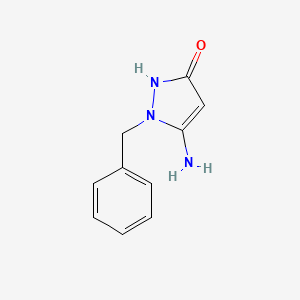
1-(4-Tert-butylphenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)propane-1,3-diol is an organic compound with the molecular formula C13H20O2 It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety
Métodos De Preparación
The synthesis of 1-(4-Tert-butylphenyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylbenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired diol. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(4-Tert-butylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)propane-1,3-diol involves its interaction with molecular targets, such as enzymes or receptors. The tert-butyl group and diol moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.
Comparación Con Compuestos Similares
1-(4-Tert-butylphenyl)propane-1,3-diol can be compared with similar compounds such as:
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Differing by the presence of a methoxy group, this compound has distinct chemical and physical properties.
1,3-Bis-(4-tert-butylphenyl)propane-1,3-dione: Featuring two tert-butylphenyl groups, this compound exhibits different reactivity and applications
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,14-15H,8-9H2,1-3H3 |
Clave InChI |
RQWAIGYNWMBBKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13690620.png)

![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)

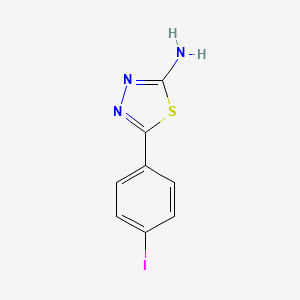
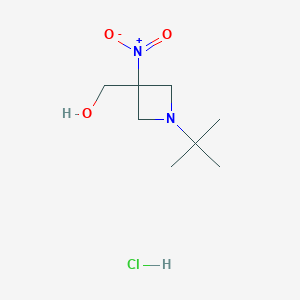
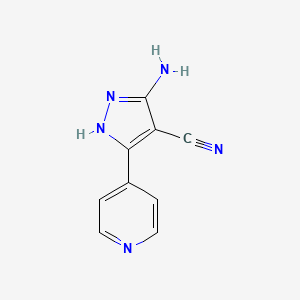

![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
